molecular formula C15H13N5OS B11054379 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054379
M. Wt: 311.4 g/mol
InChI Key: CLZFQYSKXQLWED-UHFFFAOYSA-N
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Description

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of oxazole, triazole, and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3,5-dimethyl-4-isoxazolecarboxylic acid with appropriate reagents under controlled conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide and subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and analgesic properties.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of oxazole, triazole, and thiadiazole rings, which imparts a distinct set of chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

3,5-dimethyl-4-[(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H13N5OS/c1-9-12(10(2)21-19-9)8-13-18-20-14(16-17-15(20)22-13)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

CLZFQYSKXQLWED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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